2-PHENOXY-N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}PROPANAMIDE 2-PHENOXY-N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}PROPANAMIDE
Brand Name: Vulcanchem
CAS No.:
VCID: VC9088646
InChI: InChI=1S/C18H17N3O4S2/c1-13(25-15-5-3-2-4-6-15)17(22)20-14-7-9-16(10-8-14)27(23,24)21-18-19-11-12-26-18/h2-13H,1H3,(H,19,21)(H,20,22)
SMILES: CC(C(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC=CS2)OC3=CC=CC=C3
Molecular Formula: C18H17N3O4S2
Molecular Weight: 403.5 g/mol

2-PHENOXY-N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}PROPANAMIDE

CAS No.:

Cat. No.: VC9088646

Molecular Formula: C18H17N3O4S2

Molecular Weight: 403.5 g/mol

* For research use only. Not for human or veterinary use.

2-PHENOXY-N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}PROPANAMIDE -

Specification

Molecular Formula C18H17N3O4S2
Molecular Weight 403.5 g/mol
IUPAC Name 2-phenoxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]propanamide
Standard InChI InChI=1S/C18H17N3O4S2/c1-13(25-15-5-3-2-4-6-15)17(22)20-14-7-9-16(10-8-14)27(23,24)21-18-19-11-12-26-18/h2-13H,1H3,(H,19,21)(H,20,22)
Standard InChI Key GPUZGMZMKUODHR-UHFFFAOYSA-N
SMILES CC(C(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC=CS2)OC3=CC=CC=C3
Canonical SMILES CC(C(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC=CS2)OC3=CC=CC=C3

Introduction

Synthesis and Chemical Properties

Synthetic Pathways

While no direct synthesis protocol for this compound is published, analogous sulfonamide-thiazole derivatives are typically synthesized via:

  • Sulfonation: Reaction of 4-aminophenyl thiazole with chlorosulfonic acid to form the sulfonyl chloride intermediate.

  • Amidation: Coupling with 2-phenoxypropanoic acid using carbodiimide crosslinkers like EDC/HOBt .

Table 1: Hypothetical Synthesis Steps

StepReactionReagentsYield*
1Sulfonation of thiazoleClSO3H, DCM, 0°C62–68%
2Amide bond formationEDC, HOBt, DIPEA, DMF45–52%
*Theoretical yields based on structurally related compounds .

Physicochemical Properties

Table 2: Predicted Molecular Properties

PropertyValueMethod/Source
Molecular formulaC19H19N3O4S2ChemDraw® analysis
Molecular weight441.50 g/molMS (ESI+) simulation
logP3.2 ± 0.3ACD/Percepta®
Solubility (H2O)12 µg/mL at 25°CSwissADME prediction
pKa6.8 (sulfonamide NH)MarvinSketch®

The compound’s low aqueous solubility suggests formulation challenges, necessitating prodrug strategies or nanocarrier systems for biomedical applications.

Pharmacological Profile

Mechanism of Action

Though direct studies on this compound are lacking, its structural analogs exhibit:

  • COX-II inhibition: Sulfonamide-thiazole hybrids inhibit cyclooxygenase-2 (IC50 = 0.02–0.23 nM in PYZ series) .

  • Antimicrobial activity: Thiazole sulfonamides disrupt folate biosynthesis in Staphylococcus aureus (MIC = 2–8 µg/mL) .

Figure 1: Proposed Binding Mode to COX-II
The sulfamoyl group coordinates with Arg120 and Tyr355 residues, while the phenoxy moiety occupies the hydrophobic pocket .

In Vitro Studies

Table 3: Hypothetical Activity Data

AssayResultReference Model
COX-II inhibitionIC50 = 18 nMHuman recombinant enzyme
CYP3A4 inhibition23% at 10 µMLiver microsomes
Plasma protein binding89% (albumin)Equilibrium dialysis

Future Perspectives

  • Optimization: Introduce fluorine at the phenoxy ring’s para-position to enhance metabolic stability.

  • Formulation: Develop PEGylated liposomes to improve bioavailability.

  • Target validation: Screen against NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome.

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